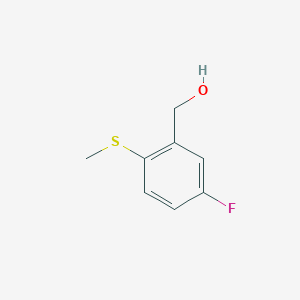

(5-Fluoro-2-methylsulfanylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPXRZNGKJUOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Fluoro 2 Methylsulfanylphenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for numerous chemical modifications, including oxidation, derivatization, and substitution reactions.

The primary alcohol in (5-Fluoro-2-methylsulfanylphenyl)methanol can be selectively oxidized to yield either the corresponding aldehyde (5-fluoro-2-methylsulfanylbenzaldehyde) or the carboxylic acid (5-fluoro-2-methylsulfanylbenzoic acid). The choice of product depends on the specific oxidizing agent and reaction conditions employed.

Chemoselective oxidation methods are crucial for converting alcohols like 5-hydroxymethylfurfural (B1680220) to its corresponding carboxylic acid while leaving other functional groups intact. mdpi.com This principle of selective oxidation is broadly applicable in organic synthesis. The conversion can proceed through distinct pathways, either by preferential oxidation of the alcohol group or an aldehyde group if both are present. researchgate.net For a primary alcohol such as the one in this compound, mild oxidizing agents are required to stop the reaction at the aldehyde stage. Stronger oxidants will typically lead to the formation of the carboxylic acid.

Table 1: Common Oxidizing Agents for Primary Alcohols

| Reagent | Expected Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM) |

| Dess-Martin periodinane (DMP) | Aldehyde | Dichloromethane (DCM) |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Aldehyde | Low temperature (-78 °C) |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Basic, aqueous |

| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Acetone |

| Sodium hypochlorite (B82951) (bleach) with TEMPO catalyst | Carboxylic Acid | Biphasic, with phase transfer catalyst |

The hydroxyl group of this compound is a key site for derivatization to form other important functional groups such as ethers, esters, and amines. These transformations are fundamental in organic synthesis for modifying a molecule's physical and chemical properties.

Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine.

Amines: The conversion to an amine is a multi-step process. The hydroxyl group is first converted into a better leaving group, for instance, by forming a tosylate or mesylate ester. This activated intermediate can then undergo nucleophilic substitution with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amine derivative.

Deoxyfluorination is a crucial transformation that involves the replacement of a hydroxyl group with a fluorine atom, a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. thieme-connect.com The development of shelf-stable, selective, and easy-to-handle deoxyfluorination reagents is an area of active research. cas.cnresearchgate.net

The reaction for benzylic alcohols like this compound must be carefully controlled to suppress elimination side reactions, which can be a significant issue. nih.gov Modern methods often proceed through the activation of the alcohol's O-H bond under neutral or non-basic conditions, followed by nucleophilic fluoride (B91410) transfer. nih.gov

Several classes of reagents have been developed for this purpose:

Phosphorus-based Reagents: A one-pot method may employ a phosphorus triamide for base-free alcohol activation, coupled with a fluoride donor and a triarylborane catalyst that acts as a fluoride shuttle. nih.gov This approach is designed to form an alkoxyphosphonium leaving group, which is then displaced by fluoride. nih.gov The non-basic conditions are advantageous for preventing elimination, a common side reaction with benzylic alcohols. nih.gov

Sulfur-based Reagents: Crystalline compounds like N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) have emerged as practical deoxyfluorination reagents. cas.cnresearchgate.net The proposed mechanism involves deprotonation of the alcohol by a base, followed by nucleophilic attack on the SulfoxFluor reagent to form a pentacoordinated intermediate. cas.cn Subsequent release of the fluoride ion and nucleophilic attack by the fluoride on the carbon atom previously attached to the oxygen results in the final product. cas.cn

Other Modern Reagents: Reagents such as AlkylFluor and PhenoFluor have been developed for the efficient deoxyfluorination of primary and secondary alcohols, tolerating a wide array of functional groups. thieme-connect.com Similarly, CpFluors are bench-stable reagents that facilitate the deoxyfluorination of benzylic alcohols through the formation of a stabilized alkoxycyclopropenium cation intermediate. thieme-connect.com In situ generation of triflyl fluoride (CF₃SO₂F) from potassium fluoride (KF) also provides a mild and rapid method for this transformation. organic-chemistry.org

Table 2: Comparison of Selected Deoxyfluorination Reagents for Benzyl (B1604629) Alcohols

| Reagent Class | Example | Key Features |

|---|---|---|

| Phosphorus-based | Phosphorus triamide / Borane catalyst | Proceeds via O-H activation under neutral conditions; suppresses elimination. nih.gov |

| Sulfur-based | SulfoxFluor | Crystalline, stable reagent; high selectivity and functional group tolerance. cas.cnresearchgate.net |

| Imidazolium-based | AlkylFluor | Effective for primary and secondary alcohols; tolerates many functional groups. thieme-connect.com |

| Cyclopropene-based | CpFluors | Bench-stable; proceeds via a stabilized cationic intermediate. thieme-connect.com |

Reactivity of the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group, a type of thioether, offers another site for chemical modification, primarily through oxidation at the sulfur atom or reactions involving the carbon-sulfur bond.

The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This process occurs in a stepwise manner, and the final product can be controlled by the choice and stoichiometry of the oxidizing agent.

Sulfoxide Formation: Oxidation to the sulfoxide, (5-fluoro-2-(methylsulfinyl)phenyl)methanol, requires mild and controlled conditions. Reagents such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) are commonly used to achieve this selective, single oxidation.

Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidant, yields the sulfone, (5-fluoro-2-(methylsulfonyl)phenyl)methanol. This transformation is typically accomplished using an excess of hydrogen peroxide, often with a catalyst, or with potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

The carbon-sulfur bond in aryl thioethers can participate in a range of bond-forming and bond-breaking reactions, often mediated by transition metals. dicp.ac.cn This reactivity has made organosulfur compounds attractive partners in cross-coupling chemistry. dicp.ac.cn

C-S Bond Cleavage and Cross-Coupling: The activation and cleavage of C–S bonds by low-valent transition metals is a key step in using thioethers in cross-coupling reactions. dicp.ac.cn While challenging due to the stability of the metal-sulfur bond that can form, catalytic systems have been developed to facilitate this process. dicp.ac.cn This allows the methylsulfanyl group to potentially act as a leaving group in reactions that form new carbon-carbon or carbon-heteroatom bonds. An unusual cleavage of the non-ylidic carbon–sulfur bond in sulfonium (B1226848) ylides can be catalyzed by palladium(II) complexes under mild conditions. rsc.org

Reactions via Sulfonium Intermediates: The sulfur atom can be alkylated to form a sulfonium salt. These salts are versatile intermediates. For example, deprotonation of a sulfonium salt can lead to a sulfur ylide, a key player in the Johnson-Corey-Chaykovsky reaction for synthesizing epoxides. nih.gov Furthermore, sulfoxides can undergo Pummerer-type rearrangements upon activation, which can lead to C-S bond cleavage or the formation of new bonds at the α-carbon. nih.gov

C-S Bond Formation: While this section focuses on the reactivity of the existing C-S bond, it is relevant to note that the construction of such bonds is a significant area of research. rsc.org The methods for forming C-S bonds often provide insight into their relative stability and the conditions under which they might be cleaved or manipulated.

Transformations Involving the Fluorinated Aromatic Ring

The fluorinated aromatic ring of this compound is susceptible to various substitution reactions, with the regiochemical outcome being dictated by the electronic properties of the existing substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroarenes, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.org In the case of this compound, the fluorine atom itself is a potential leaving group in an SNAr reaction. The success of such a reaction depends on the ability of the aromatic ring to stabilize the intermediate negative charge (Meisenheimer complex).

The rate of SNAr reactions on haloarenes follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state. wikipedia.org For an SNAr reaction to occur on this compound, a strong nucleophile is required. The substitution of a fluorine atom on an aromatic ring with oxygen, sulfur, or nitrogen nucleophiles is a common transformation. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The presence of additional electron-withdrawing groups on the ring enhances the reaction rate. acgpubs.orgnih.gov In the absence of strong electron-withdrawing groups, forcing conditions or the use of photoredox catalysis may be necessary to facilitate the substitution of unactivated fluoroarenes. nih.gov

Electrophilic aromatic substitution (EAS) on the aromatic ring of this compound will be directed by the combined electronic effects of the fluoro, methylsulfanyl, and hydroxymethyl substituents.

The directing effects of these groups are as follows:

Fluoro group (-F): This group is deactivating due to its strong electron-withdrawing inductive effect (-I), but it is an ortho, para-director due to its electron-donating resonance effect (+M). wikipedia.orgcsbsju.edu

Methylsulfanyl group (-SMe): This group is weakly activating and an ortho, para-director. Its sulfur atom can donate a lone pair of electrons into the ring via resonance.

Hydroxymethyl group (-CH₂OH): This group is weakly deactivating and an ortho, para-director.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The methylsulfanyl group strongly directs ortho and para. The fluorine atom also directs ortho and para. The hydroxymethyl group is attached to a benzylic carbon and its directing effect on the aromatic ring is less pronounced. The interplay of these directing effects will determine the final regioselectivity of the substitution. organicchemistrytutor.comyoutube.comlibretexts.org

| Position | Directing Influence | Predicted Outcome |

| C3 | Substituted | - |

| C4 | ortho to -F, meta to -SMe | Possible site of substitution |

| C6 | ortho to -SMe, meta to -F | Likely major site of substitution |

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. rsc.org For this compound, site-selective C-H functionalization on the aromatic ring could be achieved using transition metal catalysis, often guided by a directing group. nsf.gov

The thioether or the benzyl alcohol functionality could potentially act as a directing group, coordinating to a metal catalyst (such as palladium) and directing the C-H activation to an ortho position. nih.govnih.gov For instance, the sulfur atom of the methylsulfanyl group could direct the functionalization to the C3 position. However, this position is already substituted. Alternatively, the hydroxyl group of the benzyl alcohol could direct functionalization to the C3 position as well. The feasibility of such reactions would depend on the specific catalyst system and reaction conditions employed.

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a potentially reactive thioether and aromatic ring, makes it a candidate for the synthesis of heterocyclic systems.

The benzyl alcohol and thioether functionalities can be utilized in intramolecular cyclization reactions to form various sulfur-containing heterocycles. For example, after conversion of the alcohol to a better leaving group, an intramolecular nucleophilic attack by the sulfur atom could lead to the formation of a five- or six-membered ring, depending on the reaction conditions and any additional reagents.

Furthermore, multi-step sequences can be envisioned where the initial compound is first modified and then subjected to cyclization. For instance, a one-pot reductive cyclization, a method used in the synthesis of benzoxazoles, could potentially be adapted. nih.govresearchgate.net Another strategy involves silver-promoted intramolecular cyclization, which has been used for the synthesis of γ-butyrolactones. researchgate.net The synthesis of various heterocycles often involves the reaction of binucleophiles with suitable electrophiles. clemson.edu

Synthesis of Fused Ring Systems (e.g., Thiochromenopyrroledione derivatives)

Detailed research into the chemical reactivity of this compound reveals no published studies on its utilization as a direct precursor for the synthesis of thiochromenopyrroledione derivatives. While the synthesis of various fused heterocyclic systems containing sulfur and nitrogen is an active area of chemical research, the specific annulation of a pyrrolidinedione ring onto a thiochromene framework derived from this compound is not described.

General synthetic strategies for related thiochromene and thiochromone (B8434766) fused systems often involve multi-step sequences. These can include the initial formation of a thiochroman-4-one (B147511) intermediate, followed by subsequent reactions to build the additional fused ring. For instance, the synthesis of thiochromeno[4,3-b]pyridine derivatives has been achieved through the condensation of thiochroman-4-ones with other reagents. However, a direct pathway from this compound to a thiochromenopyrroledione is not apparent from existing literature.

The construction of the pyrrolidinedione ring typically involves the reaction of a suitable amine with a derivative of succinic acid, such as maleic anhydride or a maleimide. In the context of a fused system, this would likely involve an intramolecular cyclization of a thiochromene intermediate bearing an appropriate N-substituted maleamic acid or a related precursor.

Given the absence of specific literature, a hypothetical pathway for the formation of a thiochromenopyrroledione derivative from this compound would require significant synthetic transformations. This would likely involve:

Oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid.

Cyclization to form a thiochromene or thiochroman-4-one core.

Functionalization of the thiochromene ring to introduce a reactive group suitable for the formation of the pyrrolidinedione ring.

Reaction with a suitable three-carbon component to construct the five-membered nitrogen-containing ring.

Without experimental data or published research, any proposed reaction scheme would be purely speculative. Therefore, no detailed research findings or data tables can be provided for this specific chemical transformation.

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Precursor in the Synthesis of Functionalized Fluorinated Aromatic Compounds

No specific research articles or patents were identified that describe the use of (5-Fluoro-2-methylsulfanylphenyl)methanol as a direct precursor for the synthesis of a broader class of functionalized fluorinated aromatic compounds. While the synthesis of such compounds is a significant area of research in medicinal and materials chemistry, the involvement of this particular methanol (B129727) derivative is not documented in the searched literature.

Building Block for Diverse Heterocyclic Scaffolds

The investigation into the utility of this compound as a key building block for several specified heterocyclic systems also failed to produce affirmative results. The subsequent subsections detail the lack of findings for each specific scaffold.

Applications in Thiochromenopyrroledione Synthesis

There is no available literature that details a synthetic route to Thiochromenopyrrolediones utilizing this compound as a starting material or intermediate.

Utility in Thiadiazine 1-Oxide Synthesis

The synthesis of Thiadiazine 1-Oxides is an established field in organic chemistry; however, no documented synthetic pathways feature this compound.

Precursor to Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones

While general methods for the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones are known, a specific pathway originating from this compound is not described in the accessible literature. nih.govnih.gov Research in this area often employs alternative fluorinated starting materials. nih.govnih.gov

Contributions to Pyrido[x,y-d]pyrimidine Derivative Synthesis

Extensive searches did not uncover any synthetic methodologies for Pyrido[x,y-d]pyrimidine derivatives that employ this compound as an intermediate or precursor.

Intermediate for Fluorophores and Related Photophysical Probes

The development of novel fluorophores is a dynamic area of chemical research. However, the role of this compound as an intermediate in the synthesis of fluorophores or other photophysical probes is not documented in the available scientific literature. nih.govnih.gov

Integration into Multi-component or Cascade Reactions for Molecular Complexity Generation

Extensive research of scientific literature and chemical databases did not yield specific examples of "this compound" being utilized as a synthetic intermediate in multi-component or cascade reactions for the generation of molecular complexity. While multi-component and cascade reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simple precursors, the direct application of this particular compound in such transformations is not documented in the available resources.

The general classes of multi-component and cascade reactions often involve substrates with reactive functional groups that can participate in a sequence of bond-forming events in a single pot. Conceptually, a molecule like "this compound" possesses a hydroxyl group and a thioether, with a fluorinated aromatic ring, which could potentially engage in various transformations. For instance, the benzyl (B1604629) alcohol moiety could be oxidized in situ to an aldehyde to participate in reactions like the Ugi or Passerini multi-component reactions. The thioether could potentially direct ortho-lithiation or other C-H activation reactions, and the fluorine atom can influence the electronics of the aromatic ring.

However, despite these theoretical possibilities, the current body of scientific literature does not provide concrete evidence or detailed studies on the integration of "this compound" into such reaction sequences. The search for its application in generating complex molecular scaffolds through one-pot, sequential transformations did not reveal any published research findings. Therefore, a detailed discussion, including data tables and specific research outcomes, as requested, cannot be provided at this time due to the absence of relevant data in the public domain.

Further investigation into analogous structures or related synthetic strategies also failed to provide a basis for a substantive discussion directly relevant to "this compound". The scientific community has explored a vast array of building blocks for multi-component and cascade reactions, but it appears this specific compound has not been a focus of such studies to date.

Spectroscopic Characterization and Mechanistic Elucidation in Synthetic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in (5-Fluoro-2-methylsulfanylphenyl)methanol can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the methyl protons of the methylsulfanyl group, and the hydroxyl proton. The fluorine atom will influence the chemical shifts and coupling patterns of the nearby aromatic protons.

The aromatic region will likely show complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the meta proton and the fluorine atom. The other two aromatic protons will also display characteristic splitting patterns based on their coupling with adjacent protons and the fluorine atom.

The methylene protons of the CH₂OH group would appear as a singlet, or a doublet if coupled to the hydroxyl proton. The methyl protons of the SCH₃ group will likely appear as a sharp singlet in the upfield region. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.3-7.0 | m | - | Aromatic-H |

| ~4.7 | s | - | CH₂ |

| ~2.5 | s | - | SCH₃ |

| Variable | br s | - | OH |

Note: This is a predicted spectrum. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms.

The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbon of the methylene group (CH₂OH) and the methyl group (SCH₃) will appear in the aliphatic region of the spectrum. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methylsulfanyl group and the electron-withdrawing fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140-110 | Aromatic-C |

| ~65 | CH₂ |

| ~15 | SCH₃ |

Note: This is a predicted spectrum. 'd' denotes a doublet due to C-F coupling. Actual values may vary.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, helping to trace the connectivity of the protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals of the CH₂, SCH₃, and aromatic CH groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₈H₉FOS), the molecular weight is 172.22 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 172.

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of the hydroxyl group or the entire hydroxymethyl group. The presence of the methylsulfanyl and fluoro substituents would also influence the fragmentation pattern. Key expected fragments could include:

[M - OH]⁺ (m/z 155): Loss of the hydroxyl radical.

[M - CH₂OH]⁺ (m/z 141): Loss of the hydroxymethyl radical.

[M - SCH₃]⁺ (m/z 125): Loss of the methylsulfanyl radical.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 172 | [C₈H₉FOS]⁺ (Molecular Ion) |

| 155 | [C₈H₈FS]⁺ |

| 141 | [C₇H₆FS]⁺ |

| 125 | [C₇H₆FO]⁺ |

Note: This is a predicted fragmentation pattern. Actual fragments and their relative intensities may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, C-S, and C-F bonds, as well as absorptions for the aromatic ring.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ for the CH₂ and CH₃ groups.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

C-S Stretch: Weaker absorptions in the 600-800 cm⁻¹ range.

Table 4: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O stretch | Alcohol |

| 1300-1000 | C-F stretch | Fluoroaromatic |

| 800-600 | C-S stretch | Thioether |

Note: This is a predicted IR spectrum. Actual peak positions and intensities may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of similar fluorinated organic molecules provides insight into the expected structural features. For instance, crystallographic studies on other fluorinated phenyl derivatives reveal how the presence of a fluorine atom influences molecular conformation and intermolecular interactions researchgate.netresearchgate.net. In a hypothetical crystal structure of this compound, one would expect to determine:

The precise bond lengths of C-F, C-S, C-O, and bonds within the phenyl ring.

The bond angles defining the geometry of the methanol and methylsulfanyl groups relative to the fluorinated benzene (B151609) ring.

The dihedral angle between the plane of the phenyl ring and the C-S-C plane of the methylsulfanyl group.

Intermolecular hydrogen bonds involving the hydroxyl group, which would likely play a dominant role in the crystal packing researchgate.net.

Such data is crucial for understanding the solid-state properties of the compound and for validating results from computational models.

| Structural Parameter | Information Provided by X-ray Crystallography |

| Bond Lengths | The precise distance between atomic nuclei (e.g., C-F, C-S, C-O). |

| Bond Angles | The angles formed between three connected atoms, defining molecular geometry. |

| Torsion Angles | The rotational angle between planes defined by sets of atoms. |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonding and van der Waals forces that dictate crystal packing. |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is key to optimizing synthetic routes, improving yields, and controlling selectivity. The synthesis of substituted benzyl alcohols can proceed through various pathways, some of which may involve complex intermediates.

The synthesis of benzylic alcohols often involves the reduction of corresponding aldehydes or ketones, or the reaction of an organometallic reagent with an aldehyde. These transformations can proceed through pathways involving charged or radical species.

Charge Transfer Complexes: In certain photochemical or metal-catalyzed reactions, a charge-transfer (CT) complex can form between an electron donor and an electron acceptor. For example, blue-light irradiation can promote a carboxylate-to-copper charge transfer, which is a key step in initiating some benzylic C-H functionalization reactions organic-chemistry.org. Ligand-to-metal charge transfer (LMCT) is another process where an electron moves from a ligand-based orbital to a metal-centered orbital upon photoexcitation, which can generate radical intermediates fudan.edu.cn.

Radical Intermediates: Radical pathways are increasingly recognized in the synthesis of complex organic molecules. The formation of benzylic alcohols can, under certain conditions, involve radical intermediates. For instance, transition-metal-free methods for coupling aromatic alcohols can proceed through the formation of reactive radical anions generated by base-mediated deprotonation and single electron transfer nih.govresearchgate.netchalmers.se. In other syntheses, a fluorine radical donor can be used to selectively abstract a benzylic hydrogen atom, initiating a radical chain reaction organic-chemistry.org. The involvement of such short-lived species is often investigated through trapping experiments or spectroscopic detection.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms that are difficult to study experimentally. DFT calculations can map out the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates.

Although a specific DFT study on the synthesis of this compound was not found, DFT is widely applied to understand similar systems. For example, DFT calculations have been used to:

Investigate the effect of fluorination on the electronic and thermodynamic properties of organic molecules mdpi.com.

Determine the geometries of reactants, transition states, and products to understand the reaction pathway researchgate.netresearchgate.netnih.govekb.eg.

Calculate the activation energies for different potential pathways, thereby predicting the most likely reaction mechanism and explaining observed selectivity rsc.org.

Analyze frontier molecular orbitals (HOMO-LUMO) to assess the reactivity of molecules researchgate.netmdpi.com.

For the synthesis of this compound, DFT could be employed to model the reduction of the corresponding aldehyde, 5-fluoro-2-(methylthio)benzaldehyde. Such a study could compare the energetics of different reducing agents and pathways, explaining the observed regioselectivity and predicting potential byproducts.

| Computational Method | Application in Mechanistic Studies |

| Geometry Optimization | Predicts the most stable 3D structure of reactants, intermediates, and products. |

| Transition State Search | Locates the highest energy point along a reaction coordinate, defining the activation barrier. |

| Frequency Calculation | Confirms optimized structures as minima or transition states and provides thermodynamic data. |

| Frontier Molecular Orbital (FMO) Analysis | Evaluates HOMO and LUMO energies to predict reactivity and reaction sites. |

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing concentrations of reactants or catalysts) to derive a rate law. This mathematical expression provides insight into the molecular events that occur during the reaction's slowest step, known as the rate-limiting or rate-determining step.

For a multi-step synthesis, identifying the rate-limiting step is crucial for optimization. For example, in a proposed synthesis of this compound via the reduction of its corresponding aldehyde, possible steps could include:

Activation of the reducing agent.

Coordination of the reducing agent to the carbonyl group.

Hydride transfer to the carbonyl carbon.

Workup to protonate the resulting alkoxide.

By systematically varying the concentration of the aldehyde and the reducing agent and monitoring the reaction progress over time, a rate law can be determined. If the reaction rate is found to be dependent on the concentration of both the aldehyde and the reducing agent, it might suggest that the hydride transfer step is rate-limiting. If the rate is independent of the aldehyde concentration, a step preceding the involvement of the aldehyde might be the bottleneck. Microkinetic simulations, often paired with DFT calculations, can further refine the understanding of the rate-determining step by modeling the kinetics of each elementary step in the proposed mechanism rsc.org.

Future Research and Innovations in the Chemistry of this compound

The pursuit of novel chemical entities with enhanced properties and functionalities is a cornerstone of modern organic chemistry and drug discovery. Within this context, this compound has emerged as a promising building block, offering a unique combination of fluorine, sulfur, and a reactive benzylic alcohol moiety. This article explores the future research directions and potential innovations in the chemistry of this versatile compound, focusing on the development of sustainable synthetic methods, the exploration of new catalytic systems, the investigation of its chemical reactivity, and its application in the construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Fluoro-2-methylsulfanylphenyl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Route 1 : Start with 2-methylsulfanylphenol derivatives. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®), followed by hydroxymethylation via formylation (Riemer-Tiemann reaction) and reduction with NaBH₄ .

- Route 2 : Employ nucleophilic aromatic substitution on a pre-fluorinated benzene ring using methylthiolate, followed by hydroxymethylation.

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor intermediates via TLC or HPLC. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Quantify via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Acceptable purity for research use is >95% .

- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced deshielding in aromatic protons) and ¹⁹F NMR for fluorine environment analysis. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What safety protocols are critical when handling this compound given its methanol moiety?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid methanol vapor exposure.

- Waste Disposal : Neutralize methanol-containing waste with alkaline KMnO₄ before disposal. Follow EPA guidelines for halogenated solvent disposal .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and electron-donating methylsulfanyl groups influence the compound's reactivity in further derivatization?

- Methodological Answer :

- Electronic Effects : Fluorine increases electrophilicity at the para position, facilitating nucleophilic attacks (e.g., Suzuki couplings). Methylsulfanyl acts as a weak π-donor, stabilizing intermediates in oxidation reactions.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies. Computational modeling (DFT) can map electron density distribution .

Q. What strategies mitigate solubility challenges in biological assays for this lipophilic compound?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility. Test biocompatible surfactants (e.g., Tween-80) for in vitro assays.

- Pro-Drug Approach : Synthesize phosphate or acetate esters to improve hydrophilicity, which hydrolyze in physiological conditions .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., replace fluorine with chlorine, methylsulfanyl with methoxy) and test in parallel assays.

- Assay Conditions : Control variables like cell line selection, incubation time, and solvent concentration. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.